molecular formula C20H21N7O2 B2764365 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034598-65-5

1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No. B2764365
CAS RN: 2034598-65-5
M. Wt: 391.435
InChI Key: VRFRWJXFIZEMQD-UHFFFAOYSA-N
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Description

1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Convenient Synthesis of Heterocyclic Derivatives : A study details the synthesis of various heterocyclic compounds, including pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyridine derivatives containing a benzofuran moiety. These syntheses involve reactions of sodium salt of certain precursors with diazotized heterocyclic amines and hydroximoyl chlorides, indicating a pathway that could potentially be adapted for synthesizing compounds related to the queried chemical (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).

  • Fused Mesoionic Heterocycles : Another research focuses on the synthesis of 1,3,4-triazolo[3,2-a]pyridine derivatives, exploring mesoionic compounds' preparation and providing insights into synthetic methods that might be relevant for compounds with similar structures (Molina, Alajarín, Arques, Benzal, & Hernandez, 1984).

Chemical Structure and Characterization

  • Characterization of Heterocyclic Derivatives : Research on the synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings, provides valuable information on structural elucidation techniques that could be applied to similar compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).

  • Structural Features Analysis : A study presenting experimental and theoretical analyses, including Hartree-Fock (HF) and Density Functional Theory (DFT) methods, on the molecular structure of a complex compound, could provide a framework for understanding the structural aspects of similar molecules (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).

Potential Applications in Drug Discovery

properties

IUPAC Name

1-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-14-23-19(29-26-14)16-9-11-27-17(12-16)24-25-18(27)13-22-20(28)21-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11-12H,5,8,10,13H2,1H3,(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFRWJXFIZEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)NCCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

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